molecular formula C13H12O2 B1240312 (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol

Cat. No. B1240312
M. Wt: 200.23 g/mol
InChI Key: GVCJUCQUVWZELI-BJGIVKRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safynol is a long-chain fatty alcohol.

Scientific Research Applications

Constituents and Biological Activity

  • A study on Bidens pilosa L. identified (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol as one of its constituents. This compound showed evident antimicrobial and antidiabetic activities (Sarg, Ateya, Farrag, & Abbas, 1991).

Novel Polyacetylenes and Anti-Proliferative Activities

  • Research on Coreopsis tinctoria Nutt. isolated novel polyacetylenes, including compounds structurally related to (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol. These compounds exhibited weak anti-proliferative activities (Liu et al., 2015).

Structural Synthesis Studies

Angiogenic Activity

Polyacetylene Glucosides and Biological Activities

  • Bidens campylotheca produced four new polyacetylene glucosides, including compounds similar to (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol. The study emphasized the importance of these compounds in phytochemistry (Bauer, Redl, & Davis, 1992).

Cytotoxicity Studies

  • In Carthamus tinctorius florets, new polyacetylenes, structurally related to (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol, showed cytotoxicity to human cancer cell lines (Liu, Xue, Han, Hua, & Yuan, 2018).

Dipeptidyl Peptidase IV Inhibitory Effects

  • Coreopsis lanceolata flower constituents, including compounds similar to (2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol, exhibited inhibitory activity against dipeptidyl peptidase IV, suggesting potential therapeutic applications in type 2 diabetes mellitus (Kim, Paudel, Nam, Jin, Lee, & Han, 2020).

properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol

InChI

InChI=1S/C13H12O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,10-11,13-15H,12H2,1H3/b3-2+,11-10+/t13-/m0/s1

InChI Key

GVCJUCQUVWZELI-BJGIVKRHSA-N

Isomeric SMILES

C/C=C/C#CC#CC#C/C=C/[C@@H](CO)O

SMILES

CC=CC#CC#CC#CC=CC(CO)O

Canonical SMILES

CC=CC#CC#CC#CC=CC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol
Reactant of Route 2
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol
Reactant of Route 3
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol
Reactant of Route 4
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol
Reactant of Route 5
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol
Reactant of Route 6
(2S,3E,11E)-trideca-3,11-dien-5,7,9-triyne-1,2-diol

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